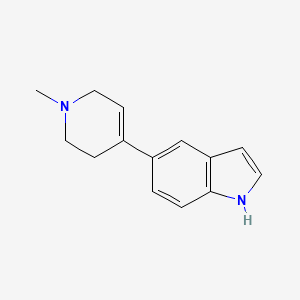
5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole
Vue d'ensemble
Description
5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 5-MeO-MiPT and is classified as a tryptamine derivative.
Mécanisme D'action
The mechanism of action of 5-MeO-MiPT is not yet fully understood. However, it is believed that this compound acts as a partial agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Activation of these receptors can lead to various physiological and psychological effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects
Studies have shown that 5-MeO-MiPT can have various biochemical and physiological effects. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been found to affect the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-MeO-MiPT in lab experiments is its high affinity for serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and psychological processes. However, one limitation of using this compound is its potential to cause adverse effects such as changes in heart rate and blood pressure. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 5-MeO-MiPT in scientific research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and psychological processes. Finally, the development of new and improved synthesis methods for this compound may lead to its increased use in scientific research.
Applications De Recherche Scientifique
5-MeO-MiPT has been used in various scientific research studies due to its potential applications in fields such as pharmacology, neuroscience, and psychiatry. This compound has been found to have a high affinity for serotonin receptors, which are involved in various physiological and psychological processes such as mood regulation, cognition, and perception. Studies have shown that 5-MeO-MiPT can affect these processes and may have potential therapeutic applications.
Propriétés
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-5,7,10,15H,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIAPQZSGWHLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696154 | |
| Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-31-4 | |
| Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate](/img/structure/B1502099.png)

![4-[(Cyclopropylmethyl)-amino]-3-methyl-phenol](/img/structure/B1502102.png)
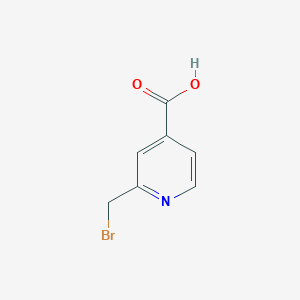
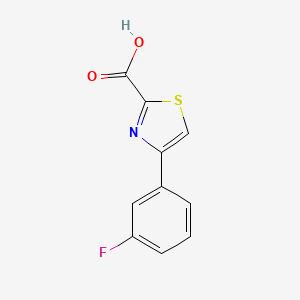
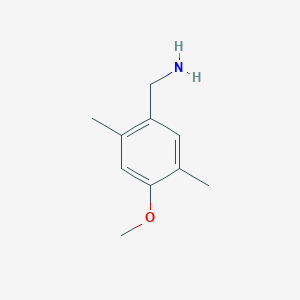
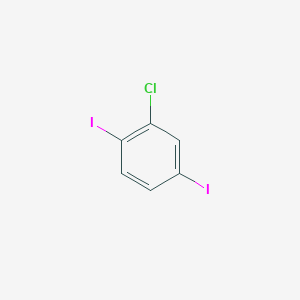
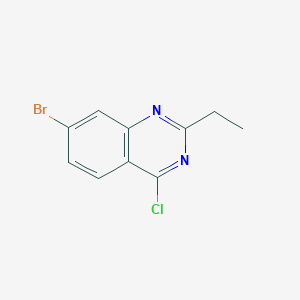
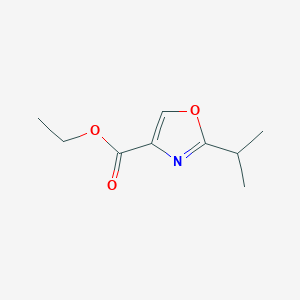
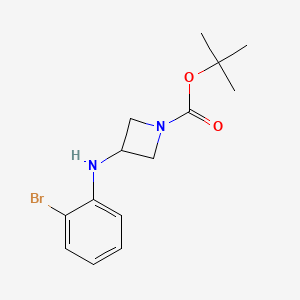
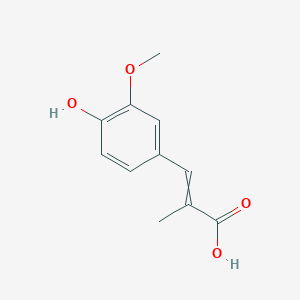
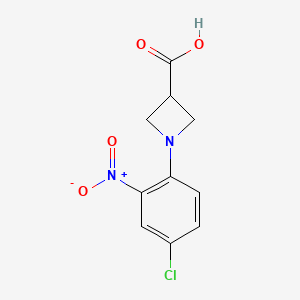
![1-[5-(Pyridin-3-yl)-1,3-oxazol-2-yl]prop-2-en-1-one](/img/structure/B1502128.png)
